N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide is a compound belonging to the class of imidazopyridines, which are known for their wide range of applications in medicinal chemistry and material science. This compound features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with an additional phenylacetamide group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact. These methods often utilize microwave irradiation or other energy-efficient techniques to promote the desired reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazopyridine derivatives .
Scientific Research Applications
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused bicyclic compound with similar applications in medicinal chemistry.
2-methylimidazo[1,2-a]pyridine: A closely related compound with similar structural features and reactivity.
Uniqueness
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-8-10-21-13-16(20-17(21)11-14)7-9-19-18(22)12-15-5-3-2-4-6-15/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDIXISHJHWNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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